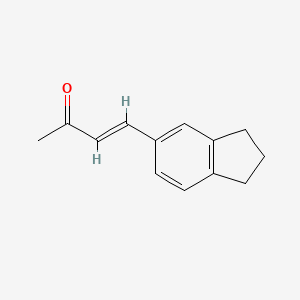

4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one

CAS No.:

Cat. No.: VC15981401

Molecular Formula: C13H14O

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14O |

|---|---|

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | (E)-4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one |

| Standard InChI | InChI=1S/C13H14O/c1-10(14)5-6-11-7-8-12-3-2-4-13(12)9-11/h5-9H,2-4H2,1H3/b6-5+ |

| Standard InChI Key | KDKYOMHTMRINOE-AATRIKPKSA-N |

| Isomeric SMILES | CC(=O)/C=C/C1=CC2=C(CCC2)C=C1 |

| Canonical SMILES | CC(=O)C=CC1=CC2=C(CCC2)C=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The IUPAC name of the compound is (E)-4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one, indicating its trans-configuration at the double bond. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 88633-17-4 | |

| PubChem CID | 6003507 | |

| Molecular Formula | ||

| Molecular Weight | 186.25 g/mol | |

| SMILES | CC(=O)/C=C/C1=CC2=C(CCC2)C=C1 | |

| InChIKey | KDKYOMHTMRINOE-AATRIKPKSA-N |

The planar indene ring and conjugated enone system contribute to its reactivity. X-ray crystallography of analogous indene derivatives reveals bond lengths of ~1.34 Å for the exocyclic double bond and 1.46–1.52 Å for C–C bonds in the dihydroindene ring .

Synthesis and Manufacturing

General Synthetic Routes

The compound is typically synthesized via cross-coupling reactions between indene derivatives and enone precursors. A representative pathway involves:

-

Nitration of 2,3-dihydro-1H-inden-1-one: Treatment with in concentrated at −5°C yields nitro-substituted intermediates .

-

Alkylation: Reaction with alkyl halides (e.g., isopropyl bromide) in dichloromethane using mercury oxide/tetrafluoroboric acid as a catalyst .

-

Wittig or Horner-Wadsworth-Emmons olefination: To install the α,β-unsaturated ketone moiety.

Key reaction parameters:

Reactivity and Functionalization

Key Reaction Pathways

The compound’s reactivity is dominated by two functional groups:

-

Enone System:

-

Michael addition: Nucleophiles (e.g., amines, thiols) attack the β-carbon.

-

Diels-Alder reactions: Serves as a dienophile with electron-rich dienes.

-

-

Dihydroindene Ring:

Biological and Industrial Applications

Industrial Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume